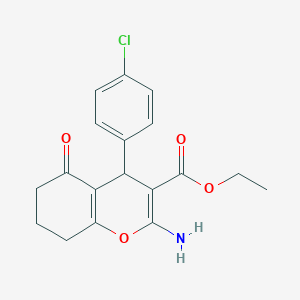

ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

カタログ番号 B2677603

CAS番号:

107752-88-5

分子量: 347.8

InChIキー: NAOZUHXAJDKWOV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- Ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a chemical compound with the molecular formula C<sub>18</sub>H<sub>15</sub>ClNO<sub>4</sub>S.

- It belongs to the class of 2-aminothiazole derivatives and contains a chromene ring system.

- The compound is synthesized through a series of reactions involving thiourea, phenylisothiocyanate, and 2,4-dinitrophenyl hydrazine.

Synthesis Analysis

- The synthesis begins by refluxing thiourea with para-chlorophenacyl bromide in absolute methanol to obtain 2-amino-4-(4-chlorophenyl)-1,3-thiazole.

- The amine compound (1) reacts with phenylisothiocyanate in the presence of pyridine to produce 1-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylthiourea (2).

- Further treatment with 2,4-dinitrophenyl hydrazine yields 1-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylhydrazonamide, N’-(2,4-dinitrophenyl) (3).

Molecular Structure Analysis

- The compound has a chromene ring fused with a thiazole moiety.

- The molecular weight is 281.76 g/mol, and the empirical formula is C<sub>13</sub>H<sub>12</sub>ClNO<sub>2</sub>S.

Chemical Reactions Analysis

- The compound undergoes condensation reactions and hydrazone formation during its synthesis.

- Further studies are needed to explore additional chemical reactions and reactivity.

Physical And Chemical Properties Analysis

- Ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a solid with a melting point of 41-44°C.

- It is insoluble in water and may be toxic by ingestion.

科学的研究の応用

-

Antimicrobial Evaluation

- Field : Pharmaceutical Chemistry

- Application : The compound 2-amino-4-(4-chlorophenyl)-1,3-thiazole was synthesized and evaluated for its antimicrobial activity .

- Method : The compound was synthesized by refluxing thiourea with para-chloro phenacyl bromide in absolute methanol. The synthesized compounds were screened for their in vitro preliminary antimicrobial activity against various bacteria and fungal strains .

- Results : The derivatives showed moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis & high antifungal activity against Candida glabrata and Candida albicans .

-

Antinociceptive Activity

- Field : Medicinal Chemistry

- Application : A substituted compound underwent intramolecular cyclization to give the substituted ethyl 4-(4-chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]-amino}thiophene-3-carboxylates. These compounds showed pronounced antinociceptive activity along with low toxicity .

- Method : The synthesis and intramolecular cyclization of the substituted 4-(het)aryl-2-{[4-(4-chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acids were studied .

- Results : The synthesized compounds showed pronounced antinociceptive activity along with low toxicity .

- Synthesis and Antimicrobial Evaluation

- Field : Pharmaceutical Chemistry

- Application : The compound 2-amino-4-(4-chlorophenyl)-1,3-thiazole was synthesized and evaluated for its antimicrobial activity .

- Method : The compound was synthesized by refluxing thiourea with para-chloro phenacyl bromide in absolute methanol. The condensation of amine compound with phenylisothiocyanate in the presence of pyridine produced 1-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylthiourea .

- Results : The derivatives showed moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis & high antifungal activity against Candida glabrata and Candida albicans .

- Synthesis and Antimicrobial Evaluation

- Field : Pharmaceutical Chemistry

- Application : The compound 2-amino-4-(4-chloro phenyl)-1,3-thiazole was synthesized and evaluated for its antimicrobial activity .

- Method : The compound was synthesized by refluxing thiourea with para-chloro phenacyl bromide in absolute methanol. The condensation of amine compound with phenylisothiocyanate in the presence of pyridine produced 1-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylthiourea .

- Results : The derivatives showed moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis & high antifungal activity against Candida glabrata and Candida albicans .

Safety And Hazards

- The compound is considered hazardous due to its potential skin and eye irritation.

- Proper precautions should be taken during handling and storage.

将来の方向性

- Investigate its biological activities, including antimicrobial and antifungal properties.

- Explore its potential as a lead compound for drug design.

Please note that further research and experimental studies are necessary to fully understand the compound’s properties and applications.

特性

IUPAC Name |

ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c1-2-23-18(22)16-14(10-6-8-11(19)9-7-10)15-12(21)4-3-5-13(15)24-17(16)20/h6-9,14H,2-5,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOZUHXAJDKWOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C(=O)CCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![ethyl 1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2677526.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2677527.png)

![2-Phenyl-5H-1,3,4-thiadiazolo[2,3-b]quinazoline-5-one](/img/structure/B2677531.png)

![Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B2677533.png)

![4-[4-Oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoic acid](/img/structure/B2677534.png)

![N-(2,4-dimethoxyphenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]butanamide](/img/structure/B2677536.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2677543.png)